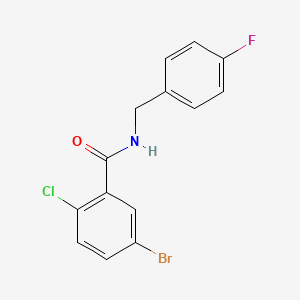
2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide, also known as BPEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPEA is a member of the family of compounds known as arylacetamides, which have been shown to have various biological and pharmacological effects.
Wirkmechanismus
The exact mechanism of action of 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide has also been shown to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide in lab experiments is its high purity and stability, which allows for consistent results. However, one limitation is that 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide has been shown to have neuroprotective effects, and further research may reveal its potential as a therapeutic agent for these conditions. Another area of interest is its potential use in the treatment of cancer. 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro, and further research may reveal its potential as an anticancer agent. Additionally, more research is needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide and its potential applications in other areas of medicine.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its synthesis method has been optimized for high yield and purity, and it has been studied extensively for its potential use in the treatment of various conditions. While more research is needed to fully understand its properties and potential applications, 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide shows promise as a therapeutic agent in several areas of medicine.
Synthesemethoden
2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-bromophenol with 3-ethynylaniline, followed by the reaction of the resulting product with acetic anhydride. This synthesis method has been optimized for high yield and purity and has been used in several studies.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide has been studied extensively for its potential therapeutic properties. It has been shown to have neuroprotective effects, as well as anti-inflammatory and analgesic properties. 2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-(3-ethynylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c1-2-12-4-3-5-14(10-12)18-16(19)11-20-15-8-6-13(17)7-9-15/h1,3-10H,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIMINVIOHNJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chloro-3-pyridinyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5875543.png)
![methyl {[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875552.png)

![1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone](/img/structure/B5875569.png)
![4-(3-{[{2-[1-(4-chlorophenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5875571.png)
![2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5875581.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5875589.png)

![4-[(4-methoxy-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5875597.png)
![N-[4-(benzyloxy)phenyl]-3-fluorobenzamide](/img/structure/B5875604.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5875610.png)

